molecular formula C11H12KNO3S B016626 Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate CAS No. 184351-56-2

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Cat. No. B016626
M. Wt: 277.38 g/mol
InChI Key: ZWIOSPCYIJAHKM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate involves intricate chemical reactions that result in its unique structure. A notable method includes reactions where intermediates like 5-amino-1-phenylpyrazole-4-carbonitriles undergo transformations in the presence of dimethyl acetylenedicarboxylate and potassium carbonate, yielding derivatives with complex structural frameworks (Tominaga et al., 1997).

Molecular Structure Analysis

The molecular structure of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is characterized by intricate arrangements of atoms and bonds that confer its unique properties. Structural determinations, often done through techniques like X-ray crystallography, reveal the compound's complex geometry, including coordination with potassium ions and the formation of stable frameworks (Haines & Hughes, 2012).

Chemical Reactions and Properties

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate partakes in various chemical reactions, highlighting its reactivity and the potential for creating a wide array of derivatives. Such reactions include Friedel-Crafts reactions of indoles with alpha-amido sulfones in the presence of specific catalysts, leading to the synthesis of compounds with significant chemical diversity (Ballini et al., 2006).

Scientific Research Applications

  • Potassium fluoride on basic alumina promotes the reaction of 3-(1-arylsulfonylalkyl)-indoles with easily enolisable derivatives, which are valuable intermediates for synthesizing indole-based alkaloids and amino acids (Ballini et al., 2008).

  • Potassium trimethylsilanolate is used for the elimination of potassium arenesulfinate from alkyl aryl sulfones, resulting in E-alkenes suitable for synthesis with benzyl or allyl groups (Baker‐Glenn et al., 2005).

  • Sodium sulfonate groups substituted anthraquinone, related to potassium sulfonates, show enhanced electrochemical performance and cycling stability in potassium batteries, offering a promising alternative for high-performance organic electrode materials (Zhao et al., 2018).

  • Potassium sulfonate dihydrate forms colorless plates, linking potassium cations, sulfonate anions, and water molecules in a three-dimensional network through K-O coordination and hydrogen bonds, which could have implications in crystallography and materials science (Haines & Hughes, 2012).

  • Indoles, similar in structure to Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, show fluorescence in neutral forms, suggesting applications in fluorescence spectroscopy (Bridges & Williams, 1968).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

potassium;2,3,3-trimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOSPCYIJAHKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12KNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635581
Record name Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

CAS RN

184351-56-2
Record name Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Toutchkine, DV Nguyen, KM Hahn - Bioconjugate chemistry, 2007 - ACS Publications
A simple one-pot-procedure for preparation of protein-reactive, water-soluble merocyanine and cyanine dyes has been developed. The 1-(3-ammoniopropyl)-2,3,3-trimethyl-3H-…
Number of citations: 35 pubs.acs.org
J Xing, Z Wang, C Sun, M Ji - Journal of Nanoscience and …, 2020 - ingentaconnect.com
Currently, optical probes with near-infrared (NIR) fluorescence are of great interest in chemical biology. In the present study, we designed and synthesized a novel NIR fluorescent probe…
Number of citations: 3 www.ingentaconnect.com
S Van Der Wal, J Kuil, ARPM Valentijn… - Dyes and …, 2016 - Elsevier
The most commonly used near-infrared cyanine dyes contain an aryl ether that is not fully stable towards nucleophiles. Replacement of the aryl ether by a more stable carbon-carbon …
Number of citations: 38 www.sciencedirect.com
M Wan, Y Zhu, J Zou - Experimental and Therapeutic …, 2020 - spandidos-publications.com
Near infrared (NIR) fluorescent probes play a crucial role in biological system imaging. A novel NIR fluorescent probe, IR787, was designed in the present study. Compared with …
Number of citations: 3 www.spandidos-publications.com
ML Fiedler - 2011 - search.proquest.com
New techniques for biological optical imaging are of great interest for the detection and visualization of processes and disease in both clinical and research areas. One major …
Number of citations: 4 search.proquest.com
CG Miller - 2015 - scholarworks.montana.edu
While the role of nitric oxide (NO) in cell signaling and liver growth has been well documented, the identification of S-nitrosylated proteins, one of the major NO transport mechanisms …
Number of citations: 0 scholarworks.montana.edu
JL Gragg - 2010 - scholarworks.gsu.edu
Carbocyanine dyes are organic compounds containing chains of conjugated methine groups with electron-donating and electron-withdrawing substituents at the terminal heterocycles …
Number of citations: 13 scholarworks.gsu.edu
N Archipowa, L Wittmann… - The Journal of …, 2023 - ACS Publications
Derivatives of the rhodamine-based dye 5-TAMRA (5-carboxy-tetramethylrhodamine) and the indocarbocyanine-type Cy3B (cyclized derivative of the cyanine dye Cy3), both …
Number of citations: 2 pubs.acs.org
CW Hsu - 2012 - search.proquest.com
Cell motility is a highly dynamic and heterogenous cellular process regulated by the coordination of multiple Rho GTPases, Src family kinases, and the mitogen-activated protein kinase (…
Number of citations: 2 search.proquest.com
CL Dusich - 2008 - search.proquest.com
Prostate-specific membrane antigen (PSMA), a 100 kDa type II transmembrane glycoprotein expressed in prostate tissue, shows significantly increased expression in prostate cancer …
Number of citations: 1 search.proquest.com

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